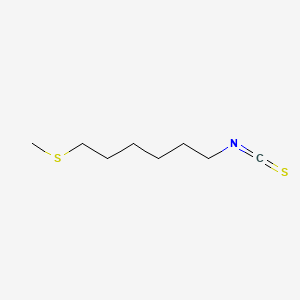

6-Methylthiohexyl isothiocyanate

Descripción

1-Isothiocyanato-6-(methylthio)hexane has been reported in Sabia japonica and Leptosphaeria maculans with data available.

isolated from Wasabia japonica (wasabi)

Structure

3D Structure

Propiedades

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

The primary role of 1-isothiocyanato-6-(methylthio)hexane in plants is defensive. It is part of the "mustard oil bomb" system, a sophisticated chemical defense mechanism against herbivores and pathogens. In intact plant tissues, this compound exists in its precursor form, a glucosinolate. When the plant tissue is damaged, for instance by a chewing insect or a grazing herbivore, the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis. This reaction releases the volatile and pungent 1-isothiocyanato-6-(methylthio)hexane.

The released isothiocyanate acts as a potent deterrent to a wide range of plant adversaries. Research has demonstrated its biological activities, including:

Repellent Activity: It has been shown to have repellent effects against certain marine herbivores, such as the blue mussel (Mytilus edulis). glpbio.comcaymanchem.com

Antimicrobial Activity: This compound exhibits activity against various microorganisms. It has been found to be active against the bacterium Bacillus subtilis and the fungus Trichophyton mentagrophytes. glpbio.comcaymanchem.com This broad-spectrum antimicrobial action helps protect the plant from pathogenic infections that can occur following tissue damage.

The pungent nature of isothiocyanates, including 1-isothiocyanato-6-(methylthio)hexane, is generally unpalatable to many insects and other herbivores, thus reducing the extent of damage they inflict on the plant.

Secondary Metabolite Classification and Function

1-Isothiocyanato-6-(methylthio)hexane is classified as a secondary metabolite. hmdb.ca Unlike primary metabolites, which are essential for the basic survival of the plant (e.g., sugars, amino acids), secondary metabolites are not directly involved in growth and development but are crucial for the plant's interaction with its environment. hmdb.ca

Within the vast group of secondary metabolites, 1-isothiocyanato-6-(methylthio)hexane belongs to the class of isothiocyanates , which are characterized by the functional group -N=C=S. hmdb.ca More specifically, based on its chemical structure, it is categorized as an aliphatic isothiocyanate . This classification is due to the linear hexane (B92381) chain that forms the backbone of the molecule.

The function of this secondary metabolite is intrinsically linked to its role in plant defense. The production and storage of its glucosinolate precursor represent a metabolic investment by the plant. This investment pays off by providing a rapid and effective chemical defense mechanism that is activated precisely when and where it is needed – at the site of tissue injury. This targeted response minimizes the metabolic cost to the plant while maximizing the defensive impact against herbivores and pathogens.

Data Tables

Table 1: Chemical Identity of 1-Isothiocyanato-6-(methylthio)hexane

| Property | Value |

| IUPAC Name | 1-isothiocyanato-6-(methylthio)hexane |

| Synonyms | 6-(Methylthio)hexyl isothiocyanate, Lesquerellin |

| Chemical Formula | C₈H₁₅NS₂ |

| Molar Mass | 189.34 g/mol |

| CAS Number | 4430-39-1 |

Table 2: Documented Biological Activities

| Activity | Target Organism | Finding |

| Repellent | Blue mussel (Mytilus edulis) | Exhibits repellent properties. glpbio.comcaymanchem.com |

| Antibacterial | Bacillus subtilis | Active against this bacterium. glpbio.comcaymanchem.com |

| Antifungal | Trichophyton mentagrophytes | Active against this fungus. glpbio.comcaymanchem.com |

Biosynthesis and Metabolic Pathways

Biosynthesis from 6-(Methylthio)hexyl Glucosinolate

The immediate precursor to 1-isothiocyanato-6-(methylthio)hexane is 6-(methylthio)hexyl glucosinolate. Glucosinolates are a class of secondary metabolites found in plants of the order Brassicales. researchgate.net The biosynthesis of these compounds, particularly the aliphatic glucosinolates derived from methionine, is a well-studied process. researchgate.netnih.gov

The formation of 6-(methylthio)hexyl glucosinolate begins with the amino acid methionine. researchgate.netnih.gov The side chain of methionine undergoes a series of chain elongation cycles, adding methylene (B1212753) groups to create a longer carbon chain. researchgate.netnih.gov This iterative process involves a series of enzymatic reactions catalyzed by several key enzymes. nih.govnih.gov

The initial step is the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). nih.gov This is followed by a three-step cycle involving condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, catalyzed by methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH), respectively. nih.govnih.gov Each cycle adds one methylene group to the growing chain.

Once the desired chain length of six carbons is achieved, the resulting elongated amino acid is converted into the core glucosinolate structure. This involves a series of reactions including oxidation, glucosylation, and sulfation, catalyzed by enzymes such as cytochrome P450 monooxygenases, UDP-glucosyltransferases, and sulfotransferases.

Formation of 1-Isothiocyanato-6-(methylthio)hexane

The release of 1-isothiocyanato-6-(methylthio)hexane from its glucosinolate precursor is a hydrolytic process catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase). researchgate.netfrontiersin.orgnih.gov In intact plant cells, myrosinase is physically segregated from glucosinolates. frontiersin.org However, when the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with 6-(methylthio)hexyl glucosinolate. frontiersin.org

Myrosinase cleaves the β-thioglucosidic bond in the glucosinolate molecule, releasing a glucose molecule and an unstable aglycone intermediate. researchgate.netnih.gov This aglycone then spontaneously rearranges to form the stable 1-isothiocyanato-6-(methylthio)hexane. researchgate.netnih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of 1-Isothiocyanato-6-(methylthio)hexane

| Enzyme | Role |

|---|---|

| Branched-chain amino acid aminotransferase (BCAT) | Deamination of methionine. nih.gov |

| Methylthioalkylmalate synthase (MAMS) | Condensation with acetyl-CoA in the chain elongation cycle. nih.govnih.gov |

| Isopropylmalate isomerase (IPMI) | Isomerization step in the chain elongation cycle. nih.govnih.gov |

| Isopropylmalate dehydrogenase (IPMDH) | Oxidative decarboxylation in the chain elongation cycle. nih.govnih.gov |

| Myrosinase | Hydrolysis of 6-(methylthio)hexyl glucosinolate to form 1-isothiocyanato-6-(methylthio)hexane. researchgate.netfrontiersin.orgnih.gov |

Metabolic Pathways

Upon ingestion, 1-isothiocyanato-6-(methylthio)hexane is primarily metabolized through the mercapturic acid pathway. researchgate.net This pathway is a major route for the detoxification of a wide range of electrophilic compounds. The process involves conjugation with the endogenous antioxidant glutathione (B108866) (GSH) and subsequent enzymatic processing to form a series of water-soluble metabolites that can be readily excreted. researchgate.netnih.gov

The first and rate-limiting step in the metabolism of 1-isothiocyanato-6-(methylthio)hexane is its conjugation with glutathione. This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.gov The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic thiol group of glutathione, forming a dithiocarbamate (B8719985) conjugate. nih.gov

Following conjugation with glutathione, the resulting dithiocarbamate undergoes a series of enzymatic modifications to form the final mercapturic acid derivative. researchgate.net

Glutathione S-transferases are a diverse family of enzymes that play a critical role in cellular detoxification. wur.nl Several GST isozymes have been shown to catalyze the conjugation of isothiocyanates with glutathione. Studies on other isothiocyanates have demonstrated that GSTM1 and GSTP1 are particularly efficient catalysts for this reaction. nih.govnih.gov The specific activity of different GST isozymes with 1-isothiocyanato-6-(methylthio)hexane is an area of ongoing research.

The glutathione conjugate of 1-isothiocyanato-6-(methylthio)hexane is sequentially processed by three key enzymes:

γ-Glutamyl Transpeptidase (GGT): This enzyme removes the γ-glutamyl residue from the glutathione conjugate, yielding a cysteinylglycine (B43971) conjugate.

Cysteinoglycinase (Dipeptidase): This dipeptidase then cleaves the glycine (B1666218) residue from the cysteinylglycine conjugate, resulting in the formation of a cysteine conjugate. taylorandfrancis.comfiveable.me

N-Acetyltransferase (NAT): Finally, the cysteine conjugate is acetylated by an N-acetyltransferase to form the corresponding N-acetylcysteine conjugate, also known as a mercapturic acid. nih.gov This final product is a water-soluble compound that is readily excreted in the urine. nih.gov

Table 2: Metabolites of the Mercapturic Acid Pathway for 1-Isothiocyanato-6-(methylthio)hexane

| Metabolite | Description |

|---|---|

| 1-Isothiocyanato-6-(methylthio)hexane-glutathione conjugate | Initial product of GST-catalyzed conjugation. |

| 1-Isothiocyanato-6-(methylthio)hexane-cysteinylglycine conjugate | Formed by the action of γ-glutamyl transpeptidase. |

| 1-Isothiocyanato-6-(methylthio)hexane-cysteine conjugate | Formed by the action of cysteinoglycinase. |

| N-acetyl-S-(N-(6-(methylthio)hexyl)thiocarbamoyl)-L-cysteine | The final mercapturic acid derivative formed by N-acetyltransferase, excreted in urine. nih.govnih.gov |

Chemical Synthesis and Derivatization

Established Synthetic Routes for 1-Isothiocyanato-6-(methylthio)hexane

The preparation of 1-isothiocyanato-6-(methylthio)hexane can be approached through several synthetic routes, primarily differing in the choice of the thiocarbonyl transfer reagent.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) represents a classic and historically significant method for the synthesis of isothiocyanates. rsc.orgnih.gov This approach, while effective, is often avoided in modern synthesis due to the extremely toxic and hazardous nature of thiophosgene. rsc.org The general reaction involves the treatment of the primary amine, in this case, 6-(methylthio)hexylamine, with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org

The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate. rsc.org

General Reaction Scheme: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl

While this method can produce a variety of isothiocyanates in good yields, the significant safety concerns associated with thiophosgene have driven the development of alternative, safer methodologies. rsc.orgnih.gov

The most prevalent thiophosgene-free methods for synthesizing isothiocyanates, including 1-isothiocyanato-6-(methylthio)hexane, involve the decomposition of dithiocarbamate (B8719985) salts. rsc.orgnih.gov This two-step, one-pot process is generally preferred due to its use of less hazardous reagents and milder reaction conditions. researchgate.netnih.gov

The synthesis commences with the reaction of the primary amine, 6-(methylthio)hexylamine, with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534), sodium hydroxide) to form an in situ dithiocarbamate salt. nih.govresearchgate.netwikipedia.org This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur species, yielding the final isothiocyanate product. rsc.orgnih.gov

A variety of desulfurizing agents have been reported for this transformation, each with its own advantages in terms of reaction time, yield, and substrate scope.

Interactive Table of Desulfurizing Agents for Dithiocarbamate Decomposition

| Desulfurizing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Tosyl Chloride | Anhydrous THF, 0 °C to room temperature | Effective for a broad range of amines. nih.govresearchgate.net |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalyst (e.g., DMAP, DABCO), room temperature | Volatile byproducts simplify purification. rsc.orgcbijournal.com |

| Sodium Persulfate (Na₂S₂O₈) | Water, basic conditions | A green and practical method. rsc.org |

| Iodine (I₂) | Biphasic system (e.g., water/ethyl acetate), NaHCO₃ | Environmentally acceptable and cost-effective. rsc.org |

| Iron(III) Chloride (FeCl₃) | Aqueous conditions | Effective for electron-deficient pyridyl and aryl ITCs. nih.gov |

| Cyanuric Acid | Aqueous conditions | Economical and suitable for scale-up. nih.gov |

The choice of the desulfurizing agent can be tailored to the specific requirements of the synthesis, such as the scale of the reaction and the desired purity of the product. rsc.org

Synthesis of Analogues and Structural Modifications

The structural framework of 1-isothiocyanato-6-(methylthio)hexane allows for various modifications to generate analogues with potentially different properties. These modifications primarily target the sulfur-containing functional groups.

A key analogue of 1-isothiocyanato-6-(methylthio)hexane is 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a compound that has been the subject of considerable research. nih.govmdpi.comnih.gov The synthesis of 6-MSITC is achieved through the controlled oxidation of the methylthio group in 1-isothiocyanato-6-(methylthio)hexane. This transformation is a common derivatization for this class of compounds. nih.gov

Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this purpose. The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone.

Further oxidation of the methylsulfinyl group leads to the formation of 6-(methylsulfonyl)hexyl isothiocyanate, another important analogue. mdpi.com

The isothiocyanate group itself is a versatile handle for introducing diverse functional groups. While the primary focus of this article is on the synthesis of the title compound, it is pertinent to mention that the isothiocyanate moiety can undergo various reactions to create a library of derivatives. For instance, the synthesis of N-β-brominated alkenyl isothiocyanates has been achieved through the dehydrogenation of alkyl isothiocyanates, showcasing a method to introduce unsaturation and a halogen atom. rsc.org

Isothiocyanate Reactions and Intermediate Formation

The chemical behavior of 1-isothiocyanato-6-(methylthio)hexane is largely dictated by the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S). chemrxiv.org This electrophilicity allows for facile reactions with a wide range of nucleophiles.

A primary reaction of isothiocyanates is their condensation with primary and secondary amines to form substituted thioureas. researchgate.netnih.govresearchgate.net This reaction is typically rapid and proceeds with high yields, making it a common method for the synthesis of thiourea (B124793) derivatives. researchgate.netorganic-chemistry.org

General Reaction Scheme for Thiourea Formation: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

The formation of the dithiocarbamate salt is a crucial intermediate step in the most common synthetic route to 1-isothiocyanato-6-(methylthio)hexane. nih.govwikipedia.org The mechanism of its decomposition is dependent on the chosen desulfurizing agent but generally involves the formation of a more labile intermediate that readily eliminates to the isothiocyanate. acs.orgnih.gov In acidic conditions, the decomposition of monoalkyl dithiocarbamates can proceed through competing pathways, leading to either the amine and carbon disulfide or the isothiocyanate and hydrogen sulfide. acs.org

Dithiocarbamate Intermediates

The most prevalent and versatile method for the synthesis of alkyl isothiocyanates, including 1-isothiocyanato-6-(methylthio)hexane, proceeds through the formation of a dithiocarbamate salt intermediate. This two-step, one-pot reaction begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. biosynth.com This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. biosynth.com

The initial step involves the nucleophilic addition of the primary amine, 6-(methylthio)hexylamine, to carbon disulfide. This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the formation of the dithiocarbamate salt. sigmaaldrich.com

General Reaction Scheme: R-NH₂ + CS₂ + Base → [R-NH-CS₂]⁻[Base-H]⁺

Following the in-situ generation of the dithiocarbamate salt, a desulfurizing agent is introduced to promote the elimination of a sulfur atom and the formation of the isothiocyanate group. A variety of reagents have been developed for this purpose, each with its own advantages in terms of reaction conditions and substrate scope.

Commonly used desulfurizing agents include:

Tosyl Chloride (TsCl): This reagent facilitates the decomposition of the dithiocarbamate salt, generated in situ, to the corresponding isothiocyanate in high yields. masterorganicchemistry.com The reaction is typically rapid, often completing within 30 minutes. nih.gov

Di-tert-butyl dicarbonate (Boc₂O): In the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), Boc₂O serves as an effective desulfurizing agent. libretexts.org A significant advantage of this method is that the by-products are often volatile, simplifying the workup procedure. libretexts.org

Chlorosilanes: Reagents such as trimethylsilyl (B98337) chloride (Me₃SiCl), dichlorodimethylsilane (B41323) (Me₂SiCl₂), and silicon tetrachloride (SiCl₄) have been successfully employed for the decomposition of dithiocarbamates to isothiocyanates. google.comnih.gov These methods are noted for their good yields and the use of relatively inexpensive reagents. google.comnih.gov

Propane Phosphonic Acid Anhydride (T3P®): T3P® is an efficient desulfurizing agent for the one-pot synthesis of isothiocyanates from primary amines and carbon disulfide. masterorganicchemistry.com

The choice of desulfurizing agent can be critical and is often optimized based on the specific substrate and desired reaction conditions. For the synthesis of 1-isothiocyanato-6-(methylthio)hexane, a plausible route would involve the reaction of 6-(methylthio)hexylamine with carbon disulfide and a base, followed by treatment with one of the aforementioned desulfurizing agents.

Synthesis of the Precursor Amine: The starting material, 6-(methylthio)hexylamine, can be synthesized through several routes. One potential method involves the S-methylation of 6-amino-1-hexanethiol. The thiol group of 6-amino-1-hexanethiol can be selectively methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. masterorganicchemistry.com

Alternatively, 6-(methylthio)hexylamine can be prepared from 1,6-dihalohexanes. For instance, reaction of 1,6-dibromohexane (B150918) with sodium thiomethoxide would yield 1-bromo-6-(methylthio)hexane, which can then be converted to the corresponding amine through methods such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or an ammonia equivalent.

Table 1: Reagents for the Synthesis of Isothiocyanates via Dithiocarbamate Intermediates

| Reagent Class | Specific Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Sulfonyl Chlorides | Tosyl Chloride (TsCl) | Rapid reaction times, high yields. | masterorganicchemistry.comnih.gov |

| Carbonates | Di-tert-butyl dicarbonate (Boc₂O) with DMAP | Volatile by-products, simplified workup. | libretexts.org |

| Chlorosilanes | Me₃SiCl, Me₂SiCl₂, SiCl₄ | Inexpensive reagents, good yields. | google.comnih.gov |

| Phosphonic Anhydrides | Propane Phosphonic Acid Anhydride (T3P®) | Efficient for one-pot synthesis. | masterorganicchemistry.com |

Cyclocondensation Reactions

Cyclocondensation reactions involving isothiocyanates are well-documented in chemical literature; however, their primary application is in the analytical quantification of isothiocyanates rather than their synthesis. google.com These reactions are typically not employed as a preparative method for producing the isothiocyanate functional group itself.

The principle of this analytical method is based on the quantitative reaction of an isothiocyanate with a vicinal dithiol, such as 1,2-benzenedithiol. google.com In this reaction, the electrophilic carbon atom of the isothiocyanate group (R-N=C=S) undergoes nucleophilic attack by one of the thiol groups of the vicinal dithiol. masterorganicchemistry.com This is followed by an intramolecular cyclization with the second thiol group, leading to the formation of a stable five-membered cyclic dithiocarbonate derivative (e.g., 1,3-benzodithiole-2-thione) and the release of the corresponding primary amine (R-NH₂). masterorganicchemistry.comgoogle.com

General Reaction Scheme for Analytical Cyclocondensation: R-NCS + HS-CH₂-CH₂-SH → R-NH₂ + (CH₂)₂S₂C=S

The resulting cyclic product, such as 1,3-benzodithiole-2-thione, has a strong ultraviolet absorbance, which allows for sensitive spectrophotometric quantification of the original isothiocyanate. google.com This method is valued for its high sensitivity and specificity for isothiocyanates. nih.gov

While this reaction is a powerful analytical tool, it is not a synthetic route to 1-isothiocyanato-6-(methylthio)hexane. Instead, it represents a method for its detection and measurement. The synthesis of the isothiocyanate itself relies on the methods described in the preceding section.

Table 2: Application of Cyclocondensation Reactions with Isothiocyanates

| Reaction Type | Reactants | Products | Primary Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | Isothiocyanate (R-NCS) and a vicinal dithiol (e.g., 1,2-benzenedithiol) | Cyclic dithiocarbonate and a primary amine (R-NH₂) | Quantitative analysis of isothiocyanates | google.comnih.gov |

Analytical Methodologies for Characterization and Quantification

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 1-isothiocyanato-6-(methylthio)hexane is its extraction from the source material. The choice of method is crucial as isothiocyanates can be sensitive to heat and pH, and their precursor glucosinolates require enzymatic hydrolysis for conversion. nih.govresearchgate.net

Conventional Solvent Extraction (e.g., Dichloromethane)

Solvent extraction is a widely employed technique for the isolation of isothiocyanates from plant matter. Dichloromethane (B109758) is a frequently used solvent due to its effectiveness in dissolving these compounds. nih.govmdpi.com The process generally begins after the plant material has been prepared to facilitate the release of myrosinase, an enzyme that catalyzes the hydrolysis of glucosinolates into isothiocyanates. mdpi.com

The extraction procedure typically involves macerating or homogenizing the plant tissue in water to initiate enzymatic hydrolysis. Following this incubation period, dichloromethane is added to the mixture. mdpi.commdpi.com The isothiocyanates, including 1-isothiocyanato-6-(methylthio)hexane, partition into the organic dichloromethane layer. This organic phase is then separated from the aqueous phase. mdpi.com The resulting extract, containing the target analyte, may be washed with other solvents like hexane (B92381) to remove interfering hydrophobic compounds, dried over anhydrous sodium sulfate, and concentrated before chromatographic analysis. mdpi.comnih.gov Studies on related isothiocyanates have optimized conditions for this process, such as hydrolysis time, temperature, and solid-to-liquid ratios, to maximize extraction efficiency. nih.gov

Table 1: Parameters for Dichloromethane Extraction of Isothiocyanates

| Parameter | Condition | Source |

|---|---|---|

| Hydrolysis Temperature | 45 °C | nih.gov |

| Hydrolysis Time | 2 - 8 hours | nih.govnih.gov |

| Extraction Solvent | Dichloromethane | mdpi.commdpi.comnih.gov |

| Post-Extraction Step | Drying with anhydrous sodium sulfate | nih.govmdpi.com |

Hydrodistillation Methods (e.g., Clevenger Apparatus)

Hydrodistillation is a traditional and effective method for extracting volatile compounds, such as essential oils and isothiocyanates, from plant materials. nih.gov The Clevenger apparatus is a specific type of glassware used for this purpose. nih.govresearchgate.net This technique involves co-distilling the plant material with water. The steam, carrying the volatile compounds, is cooled in a condenser, and the resulting condensate is collected in a graduated tube where the oil and water phases separate based on their immiscibility and density difference. researchgate.net

There are three main types of hydrodistillation: water distillation, water and steam distillation, and direct steam distillation. researchgate.net In water distillation, the plant material is completely immersed in boiling water. researchgate.net A key advantage of hydrodistillation is that it avoids the use of organic solvents, making it a "greener" technique. nih.gov However, the heat applied during the process can potentially lead to the degradation of thermally sensitive compounds. For hard plant materials like seeds or wood, a variation called turbodistillation, which can be downscaled to a laboratory turbo-Clevenger, has been shown to reduce extraction times significantly compared to conventional hydrodistillation. nih.gov While specific studies detailing the hydrodistillation of 1-isothiocyanato-6-(methylthio)hexane are not prevalent, the method is suitable for volatile sulfur compounds and is widely used for extracting isothiocyanates from various plant sources. mdpi.comyoutube.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating 1-isothiocyanato-6-(methylthio)hexane from other co-extracted compounds and for its subsequent quantification. Gas chromatography is particularly well-suited for analyzing volatile compounds like isothiocyanates. mdpi.com

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. mdpi.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), travels through the column containing a stationary phase. Compounds are separated based on their differential partitioning between the mobile and stationary phases.

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. mdpi.com After the components of a sample are separated on the GC column, they are eluted into the FID. In the detector, the organic molecules are pyrolyzed in a hydrogen-air flame, producing ions. The resulting current is proportional to the amount of organic material being burned, providing a quantifiable signal.

GC-FID has been successfully employed for the determination of various isothiocyanates. nih.gov The technique is known for its high sensitivity, large linear range, and reliability. For quantification, the response of the detector to the analyte is compared against the response to a known concentration of a standard. While highly effective for quantification, GC-FID does not provide structural information, making identification reliant on comparing the retention time of an unknown peak with that of a known standard. researchgate.net

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful analytical method that couples the separation capabilities of GC with the detection and identification power of MS. mdpi.com This combination allows for both the quantification and the definitive identification of analytes, including 1-isothiocyanato-6-(methylthio)hexane. nih.gov

As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, which can be compared to spectral libraries for positive identification. The PubChem database lists a Kovats retention index of 1660 for 1-isothiocyanato-6-(methylthio)hexane on a semi-standard non-polar column and identifies a top mass-to-charge ratio (m/z) peak at 61. nih.gov

GC-MS methods have been developed for the analysis of various isothiocyanates in plant tissues. mdpi.com For example, a method for analyzing broccoli tissues used a Restek Rtx-5MS column with an oven temperature program starting at 35°C and ramping up to 210°C to achieve separation. mdpi.com

Table 2: Example GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph coupled to Mass Spectrometer | mdpi.com |

| Column | Restek Rtx-5MS (30 m × 0.25 mm × 0.25 μm) | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Initial Oven Temperature | 35 °C (hold for 5 min) | mdpi.com |

| Temperature Ramp | 8 °C/min to 210 °C (hold for 10 min) | mdpi.com |

| Injector Temperature | 210 °C | mdpi.com |

Liquid Chromatography (LC)

Liquid chromatography is a fundamental technique for the separation and analysis of isothiocyanates from complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isothiocyanates. For the related compound 6-MITC, a specific HPLC method coupled with mass spectrometry has been developed, which can be adapted for the analysis of 1-isothiocyanato-6-(methylthio)hexane.

A notable study established an HPLC method for the detection of 6-MITC. nih.gov The optimal conditions for this separation were achieved using an ODS (octadecylsilyl) column. The separation was performed using an isocratic mobile phase, which ensures a constant solvent composition throughout the analysis, leading to stable and reproducible results. The detection of the compound was carried out at a wavelength of 220 nm. nih.gov Commercial preparations of 6-MITC are also quality controlled using HPLC, indicating its suitability for purity assessments. sigmaaldrich.com

A detailed HPLC method for the analysis of 6-MITC is summarized in the table below.

| Parameter | Condition |

| Column | ODS (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Methanol-0.1% trifluoroacetic acid (TFA) mixture (50:50, v/v) |

| Flow Rate | 0.3 ml/min |

| Column Temperature | 37 °C |

| Detection Wavelength | 220 nm |

| Table 1: HPLC Conditions for the Analysis of 6-MITC nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Currently, there is no specific information available in the reviewed literature detailing the use of Ultra-High Performance Liquid Chromatography (UHPLC) for the analysis of 1-isothiocyanato-6-(methylthio)hexane. UHPLC, which utilizes smaller particle size columns and higher pressures, offers potential advantages in terms of speed and resolution over conventional HPLC and could likely be adapted for this compound.

Spectrometric and Spectroscopic Detection

Mass spectrometry and other spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of isothiocyanates.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of isothiocyanates, providing both molecular weight information and structural details.

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for semi-volatile and non-polar compounds like isothiocyanates. A method using HPLC with APCI-MS has been successfully developed for the detection of 6-MITC. nih.gov

In this method, 6-MITC responded well in the positive APCI mode, forming a strong protonated molecular ion ([M+H]+) at a mass-to-charge ratio (m/z) of 206. nih.gov This accurate mass measurement is crucial for the confident identification of the compound in various samples. The molecular formula for 6-MITC is C8H15NOS2, with a molecular weight of 205.34 g/mol . sigmaaldrich.com

| Compound | Ionization Mode | Observed Ion | m/z |

| 1-Isothiocyanato-6-(methylsulfinyl)hexane (6-MITC) | Positive APCI | [M+H]+ | 206 |

| Table 2: APCI-MS Data for 6-MITC nih.gov |

While specific Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) methods for 1-isothiocyanato-6-(methylthio)hexane are not detailed in the available literature, this technique is highly applicable for the sensitive and selective quantification of small molecules. For instance, a GC-MS/MS method using a triple quadrupole analyzer has been developed for the determination of a simpler isothiocyanate, methylisothiocyanate (MITC). nih.gov This method involved monitoring two specific MS/MS transitions to ensure reliable quantification and confirmation of the analyte. nih.gov A similar approach could be developed for 1-isothiocyanato-6-(methylthio)hexane using LC-MS/MS, which would involve selecting a precursor ion and optimizing collision energies to produce characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR)

In a ¹H-NMR spectrum of 1-isothiocyanato-6-(methylthio)hexane, distinct signals corresponding to the different sets of non-equivalent protons along its hexane chain and methyl group would be anticipated. The protons closer to the electron-withdrawing isothiocyanate (-NCS) and methylthio (-SCH₃) groups would exhibit higher chemical shifts (downfield).

Based on its structure, the following proton signals are expected:

A singlet for the methyl protons (S-CH₃) at approximately 2.1 ppm.

A triplet for the methylene (B1212753) protons adjacent to the isothiocyanate group (-CH₂-NCS) at approximately 3.5 ppm.

A triplet for the methylene protons adjacent to the methylthio group (-CH₂-S-) at approximately 2.5 ppm.

A series of multiplets for the four methylene groups in the middle of the hexane chain, expected to appear between 1.4 and 1.8 ppm.

Table 1: Predicted ¹H-NMR Data for 1-Isothiocyanato-6-(methylthio)hexane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH ₃ | ~2.1 | Singlet (s) |

| -CH ₂-NCS | ~3.5 | Triplet (t) |

| -CH ₂-S- | ~2.5 | Triplet (t) |

| -(CH ₂)₄- | ~1.4 - 1.8 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom in 1-isothiocyanato-6-(methylthio)hexane would produce a distinct signal.

The anticipated ¹³C-NMR data is as follows:

The carbon of the isothiocyanate group (-N=C=S ) would appear significantly downfield, likely in the range of 125-135 ppm.

The carbon of the methyl group (S-C H₃) would be observed at approximately 15 ppm.

The methylene carbons would have distinct chemical shifts based on their proximity to the sulfur and nitrogen atoms.

Table 2: Predicted ¹³C-NMR Data for 1-Isothiocyanato-6-(methylthio)hexane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N=C =S | ~125 - 135 |

| -C H₂-NCS | ~45 |

| -C H₂-S- | ~35 |

| S-C H₃ | ~15 |

| -(C H₂)₄- | ~25 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between adjacent protons in the hexane chain, helping to confirm the sequence of the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is used to study the electronic transitions within a molecule. For 1-isothiocyanato-6-(methylthio)hexane, the isothiocyanate functional group is the primary chromophore.

Table 3: UV Spectroscopic Data for 1-Isothiocyanato-6-(methylthio)hexane

| Solvent | λmax (nm) | Reference |

| Ethanol | 244 | nih.gov |

This absorption maximum is characteristic of the n→π* transition of the isothiocyanate group and can be utilized for quantification purposes using a UV spectrophotometer.

Derivatization Strategies for Enhanced Analysis

Due to the reactive nature of the isothiocyanate group, derivatization is a common strategy to improve the stability and detectability of the analyte, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC).

N-Acetyl-L-Cysteine (NAC) Conjugation

The reaction of 1-isothiocyanato-6-(methylthio)hexane with N-Acetyl-L-cysteine (NAC) is a widely used derivatization technique. The thiol group of NAC readily attacks the electrophilic carbon of the isothiocyanate, forming a stable dithiocarbamate (B8719985) conjugate.

This conjugation offers several analytical advantages:

Increased Stability: The resulting conjugate is more stable than the parent isothiocyanate, preventing degradation during sample processing and analysis.

Enhanced Detection: The NAC moiety can improve the ionization efficiency of the molecule in mass spectrometry (MS), leading to lower detection limits. A study on the closely related compound, 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), demonstrated the successful detection of its NAC conjugate by HPLC-MS, with the protonated molecule [M+H]⁺ being observed at an m/z of 369. caymanchem.com

Improved Chromatography: The derivatized product often exhibits better chromatographic behavior, with more symmetrical peak shapes and more reproducible retention times.

The derivatization reaction is typically carried out by incubating the isothiocyanate with an excess of NAC in a buffered solution at a slightly alkaline pH.

1,2-Benzenedithiol Derivatization

A robust and widely utilized method for the quantification of total isothiocyanates, including 1-isothiocyanato-6-(methylthio)hexane, is the 1,2-benzenedithiol-based cyclocondensation assay. nih.govresearchgate.net This spectrophotometric method is valued for its sensitivity and ability to measure not only the parent isothiocyanate but also its dithiocarbamate metabolites, which are common in biological systems. nih.gov

The underlying principle of this assay involves the chemical reaction between the isothiocyanate group (-N=C=S) of the target compound and 1,2-benzenedithiol. researchgate.net In this reaction, the carbon atom of the isothiocyanate is subjected to a nucleophilic attack by one of the thiol groups of 1,2-benzenedithiol. This is followed by an intramolecular cyclization that results in the formation of a stable, colored product, 1,3-benzodithiole-2-thione, and the corresponding amine. researchgate.net The resulting product has a strong absorbance at a specific wavelength, which allows for accurate spectrophotometric quantification. nih.gov

Bioanalytical Approaches for Cellular and Molecular Studies

To understand the biological effects of 1-isothiocyanato-6-(methylthio)hexane, a variety of bioanalytical techniques are employed. These methods allow researchers to investigate the compound's influence on protein expression, subcellular localization of molecular targets, and gene regulation.

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of 1-isothiocyanato-6-(methylthio)hexane research, this method is critical for determining how the compound alters the expression levels of key proteins involved in cellular pathways such as inflammation and cell signaling. For instance, studies on the closely related compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) have utilized Western blotting to show inhibition of inducible nitric oxide synthase (iNOS) protein expression in macrophage cells. nih.gov Similarly, research on 4-(methylthio)butyl isothiocyanate has demonstrated its effect on the expression of proteins like Akt, mTOR, and NF-κB using this technique. frontiersin.org

The Western blotting process involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. The amount of bound antibody, and thus the protein level, is then detected and quantified. This approach can reveal whether 1-isothiocyanato-6-(methylthio)hexane upregulates or downregulates the expression of specific proteins, providing insights into its mechanism of action.

Table 1: Illustrative Data from Western Blot Analysis of a Related Isothiocyanate

| Target Protein | Treatment Group | Relative Protein Expression (%) |

| Akt | Control | 100 |

| Carcinogen-treated | 219 | |

| Carcinogen + 4-MTBITC | 120 | |

| mTOR | Control | 100 |

| Carcinogen-treated | 822 | |

| Carcinogen + 4-MTBITC | 143 | |

| NF-κB | Control | 100 |

| Carcinogen-treated | 181 | |

| Carcinogen + 4-MTBITC | 151 | |

| This table is illustrative, based on data for 4-(methylthio)butyl isothiocyanate (4-MTBITC), and demonstrates the type of data generated through Western blotting. frontiersin.org |

Immunocytochemistry for Subcellular Localization

Immunocytochemistry is a powerful imaging technique that allows for the visualization of the subcellular localization of specific proteins within a cell. While Western blotting quantifies protein levels, immunocytochemistry provides spatial context, revealing where a protein resides (e.g., nucleus, cytoplasm, or specific organelles).

In research concerning 1-isothiocyanato-6-(methylthio)hexane, immunocytochemistry could be employed to determine if the compound induces the translocation of key signaling proteins. For example, if Western blot analysis indicates an effect on a transcription factor, immunocytochemistry could be used to visualize whether the compound promotes or inhibits its movement into the nucleus, which is often a critical step for its activity. This technique utilizes antibodies that are fluorescently labeled to bind to the target protein, allowing its location to be observed using fluorescence microscopy.

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. caymanchem.comnih.gov This method is particularly relevant for investigating whether 1-isothiocyanato-6-(methylthio)hexane affects the DNA-binding activity of transcription factors.

The principle of EMSA is based on the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe. nih.gov To perform an EMSA, a labeled DNA probe containing the specific binding sequence for a transcription factor is incubated with nuclear protein extracts from cells that have been treated with 1-isothiocyanato-6-(methylthio)hexane. If the compound modulates the ability of the transcription factor to bind to the DNA, a change in the amount of the slower-migrating "shifted" band will be observed. Studies on the related compound 6-MSITC have shown that it can suppress the activation of transcription factors like AP-1, an activity that can be assessed using EMSA. nih.gov

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a crucial tool for measuring the transcriptional activity of a specific gene promoter. These assays are used to understand how a compound like 1-isothiocyanato-6-(methylthio)hexane might regulate gene expression at the level of transcription initiation.

In a reporter gene assay, cells are transfected with a plasmid vector containing the promoter of a gene of interest linked to a "reporter" gene, such as luciferase or β-galactosidase. The expression of the reporter gene is then used as a proxy for the activity of the promoter. By treating the transfected cells with 1-isothiocyanato-6-(methylthio)hexane, researchers can determine if the compound enhances or suppresses the promoter's activity by measuring the output of the reporter gene. This provides quantitative data on the compound's influence on the transcriptional regulation of specific genes.

DNA Microarray Analysis for Gene Expression Profiling

DNA microarray analysis is a high-throughput technique that allows for the simultaneous measurement of the expression levels of thousands of genes. This powerful tool can provide a global view of the cellular response to treatment with 1-isothiocyanato-6-(methylthio)hexane.

The methodology involves hybridizing labeled cDNA from treated and untreated cells to a microarray chip that contains thousands of known DNA sequences. The intensity of the signal at each spot on the array corresponds to the expression level of that particular gene.

While specific DNA microarray data for 1-isothiocyanato-6-(methylthio)hexane is not currently available, studies on the structurally similar compound 6-MSITC have demonstrated the utility of this approach. nih.gov In one such study, DNA microarray analysis of macrophages treated with 6-MSITC revealed that the compound significantly altered the expression of numerous genes involved in inflammation, signal transduction, and apoptosis. nih.govnih.gov Specifically, of the 406 genes upregulated by an inflammatory stimulus, 6-MSITC attenuated the signal of 238 of these genes. nih.gov Conversely, of the 717 genes downregulated by the stimulus, 6-MSITC restored the expression of 336. nih.gov Such an analysis for 1-isothiocyanato-6-(methylthio)hexane would be invaluable in identifying the full spectrum of its biological effects and in discovering novel cellular pathways that it may modulate.

Table 2: Gene Ontology Categories Affected by the Related Isothiocyanate 6-MSITC

| Biological Process | Number of Genes Affected |

| Inflammatory Response | Not specified |

| Signal Transduction | Not specified |

| Cytokine Activities | Not specified |

| Hydrolase Activity | Not specified |

| Kinase Activity | Not specified |

| Receptor Activity | Not specified |

| Transferase Activity | Not specified |

| Nucleic Acid Binding | Not specified |

| Apoptosis | Not specified |

| This table is based on gene ontology analysis for the related compound 6-MSITC, illustrating the types of biological processes that can be identified through DNA microarray analysis. nih.gov |

It is important to note that substituting the methylsulfinyl group in 6-MSITC with a methylsulfanyl group to form 1-isothiocyanato-6-(methylthio)hexane has been shown to attenuate its inhibitory activity on nitric oxide production in macrophages. nih.gov This suggests that while the analytical and bioanalytical methodologies described are applicable, the specific biological effects of 1-isothiocyanato-6-(methylthio)hexane may differ from those of its sulfinyl analogue.

Small Interfering RNA (siRNA) Gene Knockdown Studies

Small interfering RNA (siRNA) is a powerful molecular biology tool used to study gene function by specifically silencing the expression of a target gene. nih.gov This technique, also known as RNA interference (RNAi), involves introducing short, double-stranded RNA molecules into cells, which then guide the degradation of the corresponding messenger RNA (mRNA), thereby preventing protein synthesis. nih.gov

While no specific studies utilizing siRNA to investigate the direct cellular targets or mechanisms of action of 1-isothiocyanato-6-(methylthio)hexane have been identified in the reviewed literature, this methodology holds significant potential for elucidating its biological effects. For other isothiocyanates, such as sulforaphane (B1684495), siRNA has been instrumental in confirming the role of specific genes in their mechanism of action. For example, siRNA-mediated knockdown of the Nrf2 gene attenuated the induction of heme oxygenase-1 (HO-1) by sulforaphane, confirming Nrf2 as a key mediator of its antioxidant response.

Biological Activities and Biological System Interactions Excluding Human Clinical Trials

Antimicrobial Properties

1-Isothiocyanato-6-(methylthio)hexane has demonstrated inhibitory effects against certain microorganisms in laboratory settings. Its activity has been evaluated against both bacteria and fungi.

Antibacterial Activity

The efficacy of 1-Isothiocyanato-6-(methylthio)hexane has been tested against specific bacterial species.

Research has shown that 1-Isothiocyanato-6-(methylthio)hexane is active against the bacterium Bacillus subtilis. In an agar (B569324) diffusion assay, a standard method for testing antimicrobial susceptibility, the compound was effective when applied at a concentration of 25 µmol per disc. caymanchem.com

While some homologues of the related compound 6-methylsulfinylhexyl isothiocyanate have shown activity against Escherichia coli and Staphylococcus aureus, specific data detailing the direct efficacy of 1-Isothiocyanato-6-(methylthio)hexane against these particular Gram-positive and Gram-negative bacterial strains is not extensively available in the current scientific literature. nih.gov

Antifungal Activity

The compound has also been assessed for its ability to inhibit the growth of pathogenic fungi.

1-Isothiocyanato-6-(methylthio)hexane has been found to inhibit the growth of Trichophyton mentagrophytes, a fungus responsible for skin infections. The minimum inhibitory concentration (MIC) for this activity was determined to be 25 µg/ml. caymanchem.com

Chemopreventive and Antiproliferative Effects (In Vitro and Animal Models)

The potential of 1-Isothiocyanato-6-(methylthio)hexane to prevent or inhibit the proliferation of cancer cells has been explored, primarily through comparative studies with its more extensively researched analogue, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC).

In studies involving the synthesis of various isothiocyanate analogues, 1-Isothiocyanato-6-(methylthio)hexane was created to investigate structure-activity relationships. nih.gov When tested for its effect on nitric oxide (NO) production in lipopolysaccharide-induced macrophages, a key process in inflammation which is often linked to carcinogenesis, 1-Isothiocyanato-6-(methylthio)hexane showed an attenuated inhibitory activity compared to 6-MSITC. nih.gov This suggests that the methylthio group may confer different biological properties than the methylsulfinyl group in this specific assay. However, comprehensive studies focusing directly on the chemopreventive and antiproliferative efficacy of 1-Isothiocyanato-6-(methylthio)hexane in in vitro cancer cell lines or in animal models are limited.

Modulation of Cell Survival in Various Cancer Cell Lines (e.g., Pancreatic, Breast, Brain, Colon, Lung, Ovarian, Renal, Prostate)

Direct research on the broad-spectrum efficacy of 1-isothiocyanato-6-(methylthio)hexane across a wide range of cancer cell lines is not extensively documented in publicly available scientific literature. However, a key comparative study investigated the effects of 1-isothiocyanato-6-(methylthio)hexane and its derivatives on human pancreatic cancer cell lines.

In a study utilizing PANC-1 and BxPC-3 human pancreatic cancer cells, 1-isothiocyanato-6-(methylthio)hexane (referred to in the study as I7447) was found to be inactive. nih.gov Unlike its counterparts, 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) and 6-(methylsulfonyl)hexyl isothiocyanate (I7557), 1-isothiocyanato-6-(methylthio)hexane did not inhibit the viability of these pancreatic cancer cells. nih.gov Morphological examination under Liu's stain also showed no induction of mitotic arrest or apoptosis in the cells treated with this compound. nih.gov

Table 1: Comparative Activity of Isothiocyanates on Pancreatic Cancer Cell Viability

| Compound | PANC-1 Cell Viability | BxPC-3 Cell Viability |

|---|---|---|

| 1-Isothiocyanato-6-(methylthio)hexane | No Inhibition | No Inhibition |

| 6-(Methylsulfinyl)hexyl isothiocyanate | Inhibition | Inhibition |

| 6-(Methylsulfonyl)hexyl isothiocyanate | Inhibition | Inhibition |

Data sourced from a study on human pancreatic cancer cells. nih.gov

There is a lack of available scientific studies on the effects of 1-isothiocyanato-6-(methylthio)hexane on other specific cancer cell lines, including breast, brain, colon, lung, ovarian, renal, or prostate cancer.

Inhibition of Tumor Growth in Animal Models (e.g., Breast Cancer Xenografts)

There is no available scientific literature or research data on the effects of 1-isothiocyanato-6-(methylthio)hexane on the inhibition of tumor growth in animal models, such as breast cancer xenografts.

Reduction of Metastasis in Animal Models (e.g., Murine Melanoma)

There is no available scientific literature or research data on the effects of 1-isothiocyanato-6-(methylthio)hexane on the reduction of metastasis in animal models, for instance, in murine melanoma.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

In research on human pancreatic cancer cells (PANC-1 and BxPC-3), 1-isothiocyanato-6-(methylthio)hexane did not induce cell cycle arrest. nih.gov This is in contrast to its sulfinyl and sulfonyl analogues, which were shown to cause arrest in the G2/M phase. nih.gov

Apoptosis Induction in Malignant Cell Lines

Consistent with its lack of effect on cell viability and cell cycle, 1-isothiocyanato-6-(methylthio)hexane did not induce apoptosis in the malignant pancreatic cancer cell lines tested. nih.gov

Anti-Inflammatory Actions (In Vitro and Animal Models)

Suppression of Nitric Oxide (NO) Production in Macrophages

Information regarding the direct anti-inflammatory actions of 1-isothiocyanato-6-(methylthio)hexane is limited. However, a study synthesizing a series of isothiocyanate analogues based on 6-MSITC investigated their inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. This research revealed that the substitution of the methylsulfinyl group in 6-MSITC with a methylsulfanyl group, to form 1-isothiocyanato-6-(methylthio)hexane, resulted in an attenuation of the inhibitory activity on NO production. This suggests that 1-isothiocyanato-6-(methylthio)hexane is less potent in this specific anti-inflammatory mechanism compared to its sulfinyl analogue.

Inhibition of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Research has demonstrated that isothiocyanates can modulate key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov While much of the research has centered on 6-MSITC, comparative studies have provided insights into the activity of 1-isothiocyanato-6-(methylthio)hexane.

In studies using lipopolysaccharide (LPS)-induced murine macrophages, the inhibitory effect of various isothiocyanates on nitric oxide (NO) production, a key product of iNOS activity, was evaluated. nih.gov It was observed that substituting the methylsulfinyl group in 6-MSITC with a methylsulfanyl group, as is the case in 1-isothiocyanato-6-(methylthio)hexane, resulted in an attenuation of the inhibitory activity against NO production. nih.govresearchgate.net This suggests that while 1-isothiocyanato-6-(methylthio)hexane does possess anti-inflammatory potential through the inhibition of iNOS, its potency is lower than that of its methylsulfinyl counterpart, 6-MSITC. nih.govresearchgate.net The higher inhibitory potency of 6-MSITC is thought to be related to its higher polar surface area. nih.gov

The broader family of isothiocyanates has been shown to suppress the expression of COX-2 and iNOS at the transcriptional level. nih.gov For instance, 6-MSITC has been found to inhibit LPS-induced COX-2 and iNOS expression in macrophages by blocking multiple signal transduction pathways. nih.govresearchgate.net Although direct detailed mechanistic studies on 1-isothiocyanato-6-(methylthio)hexane are less common, its structural similarity to 6-MSITC suggests it may share similar, though less potent, mechanisms of action.

Table 1: Comparative Inhibitory Activity of Isothiocyanates on NO Production in LPS-Induced Macrophages

| Compound | Structural Feature | Relative Inhibitory Potency on NO Production |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Methylsulfinyl group | Strongest inhibition |

| 1-Isothiocyanato-6-(methylthio)hexane | Methylsulfanyl group | Attenuated inhibition |

| 6-Isothiocyanatohexanal | Formyl group | Attenuated inhibition |

| n-Hexyl ITC | Methyl group | Attenuated inhibition |

| Data derived from comparative studies of isothiocyanate analogues. nih.govresearchgate.net |

Regulation of Inflammatory Cytokines in Macrophages

The regulation of inflammatory cytokines is a crucial aspect of the anti-inflammatory effects of isothiocyanates. Studies on 6-MSITC have shown that it can reduce the upregulation of inflammatory cytokine genes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF) in LPS-stimulated macrophages. nih.gov This regulation occurs at the level of gene expression, where 6-MSITC can interfere with the signaling pathways that lead to the transcription of these pro-inflammatory cytokines. nih.govresearchgate.net

Given that 1-isothiocyanato-6-(methylthio)hexane is a structural analogue of 6-MSITC, it is plausible that it also possesses the ability to regulate inflammatory cytokines in macrophages. However, based on the observed attenuated inhibition of iNOS, it is likely that its potency in regulating cytokines is also comparatively lower than that of 6-MSITC. The specific molecular interactions and the extent of this regulatory activity for 1-isothiocyanato-6-(methylthio)hexane require further direct investigation.

Neuroprotective Potential (In Vitro and Animal Models)

The neuroprotective effects of isothiocyanates are an area of growing research interest. mdpi.commdpi.comresearchgate.net While direct studies on the neuroprotective potential of 1-isothiocyanato-6-(methylthio)hexane are limited, the extensive research on its analogue, 6-MSITC, provides a strong basis for its potential, albeit likely attenuated, neuroprotective activities.

Attenuation of Neuronal Apoptosis (e.g., Dopaminergic Neurons in Parkinson's Models)

Studies on 6-MSITC have demonstrated its ability to protect neurons from apoptosis. For example, in a rodent model of Parkinson's disease, 6-MSITC treatment was shown to decrease neuronal apoptosis and preserve dopaminergic neurons. mdpi.com It has also been shown to inhibit cell death and apoptosis in other contexts. mdpi.comnih.govresearchgate.net The mechanisms underlying this anti-apoptotic effect involve the modulation of various signaling pathways. semanticscholar.org Considering the structural similarities, 1-isothiocyanato-6-(methylthio)hexane may also offer some level of protection against neuronal apoptosis, although its relative efficacy remains to be determined.

Reduction of Motor Dysfunction in Neurodegenerative Animal Models

In animal models of neurodegenerative diseases like Parkinson's, motor dysfunction is a key feature. Treatment with 6-MSITC has been shown to improve motor behavior and coordination in a 6-hydroxydopamine-induced rodent model of Parkinson's disease. mdpi.com This functional improvement is linked to the preservation of dopaminergic neurons in the substantia nigra and striatum. mdpi.com While not directly studied, it is conceivable that 1-isothiocyanato-6-(methylthio)hexane could contribute to a reduction in motor dysfunction, with its effectiveness likely being comparatively less than that of 6-MSITC.

Suppression of Oxidative Stress in Neuronal Cultures

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.comnih.gov Isothiocyanates, including 6-MSITC, are known to suppress oxidative stress. nih.govlktlabs.com 6-MSITC has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase in striatal cultures. mdpi.comlktlabs.com This action helps to restore the redox status and glutathione (B108866) (GSH) levels, thereby protecting neuronal cells from oxidative damage. mdpi.comnih.gov Given that 1-isothiocyanato-6-(methylthio)hexane is an analogue, it is expected to have similar, though potentially less potent, antioxidant properties and the ability to suppress oxidative stress in neuronal cultures.

Table 2: Investigated Neuroprotective Actions of 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) as a Proxy for Potential Activities of 1-Isothiocyanato-6-(methylthio)hexane

| Neuroprotective Action | Model System | Observed Effect of 6-MSITC |

| Attenuation of Neuronal Apoptosis | Rodent model of Parkinson's Disease | Decreased neuronal apoptosis and preservation of dopaminergic neurons. mdpi.com |

| Reduction of Motor Dysfunction | Rodent model of Parkinson's Disease | Improved rotarod performance. mdpi.com |

| Suppression of Oxidative Stress | Striatal neuronal cultures | Activation of Nrf2 and increased levels of heme oxygenase 1 (HO-1). lktlabs.com |

| Improvement of Cognitive Impairment | Murine model of Alzheimer's Disease | Ameliorated Aβ1-42O-induced memory impairments. nih.govnih.gov |

| This table summarizes the effects of the closely related compound 6-MSITC, suggesting potential, though likely attenuated, activities for 1-isothiocyanato-6-(methylthio)hexane. |

Improvement of Cognitive Impairment in Animal Models (e.g., Alzheimer's Disease Models)

Cognitive decline is a hallmark of Alzheimer's disease. Research in a murine model of Alzheimer's disease induced by β-amyloid oligomers (Aβ1-42O) has shown that 6-MSITC can ameliorate memory impairments. nih.govnih.gov This cognitive improvement is associated with the reduction of oxidative stress, neuroinflammation, and neuronal degeneration in the hippocampus. nih.govnih.govresearchgate.net Specifically, 6-MSITC treatment was found to reduce the levels of reactive oxygen species and increase glutathione levels in hippocampal tissues. nih.gov While direct evidence for 1-isothiocyanato-6-(methylthio)hexane is lacking, its structural relationship with 6-MSITC suggests a potential, though likely less pronounced, role in mitigating cognitive impairment in animal models of neurodegenerative diseases.

Antiplatelet Aggregation Effects (In Vitro)

Research has indicated that various isothiocyanates derived from wasabi possess antiplatelet properties. nih.govresearchgate.net The isothiocyanate group is thought to be crucial for this activity due to its high reactivity with sulfhydryl groups in biomolecules. cabidigitallibrary.orgnih.gov

While the broader class of wasabi-derived isothiocyanates has been studied for its antiplatelet effects, and the related compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) is known to suppress cyclooxygenase-2 (COX-2), an enzyme involved in the arachidonic acid pathway, specific data on the inhibition of arachidonic acid-induced platelet aggregation by 1-isothiocyanato-6-(methylthio)hexane was not available in the reviewed literature. nih.gov

Antifouling and Repellent Activities

1-Isothiocyanato-6-(methylthio)hexane has demonstrated notable effects in preventing the settlement of marine organisms.

In laboratory assays, 1-isothiocyanato-6-(methylthio)hexane has shown repellent activity against the blue mussel, Mytilus edulis. cabidigitallibrary.org This effect is a key aspect of its potential as a natural antifouling agent.

The antifouling capabilities of this compound have been tested on material surfaces. When applied to polyvinyl chloride (PVC) plates at a concentration of 50 µmol/cm², 1-isothiocyanato-6-(methylthio)hexane exhibited antifouling activity in a conventional submerged assay, indicating its potential to prevent the accumulation of marine organisms on treated surfaces. cabidigitallibrary.org

Table 1: Antifouling and Repellent Activity of 1-Isothiocyanato-6-(methylthio)hexane

| Activity | Test Organism/Surface | Concentration | Finding |

| Repellent Activity | Mytilus edulis (blue mussel) | Not specified | Exhibited repellent effects cabidigitallibrary.org |

| Antifouling Activity | Polyvinyl Chloride (PVC) plates | 50 µmol/cm² | Showed antifouling properties cabidigitallibrary.org |

Other Biological Effects (In Vitro and Animal Models)

Beyond its surface-acting properties, 1-isothiocyanato-6-(methylthio)hexane interacts with crucial cellular pathways involved in oxidative stress response.

Studies have elucidated the role of 1-isothiocyanato-6-(methylthio)hexane, also referred to as 6-methylthiohexyl isothiocyanate (6-MTITC), in the activation of the Nuclear Factor E2-Related Factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.

In vitro research using HepG2 cells has shown that 1-isothiocyanato-6-(methylthio)hexane modulates the Nrf2/Keap1 system. The mechanism involves the stimulation of Keap1 (Kelch-like ECH-associated protein 1) modification, which in turn inhibits the ubiquitination and subsequent degradation of Nrf2. This stabilization of Nrf2 leads to its increased accumulation in the nucleus, enhancing its binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This action ultimately drives the expression of cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Silencing of the Nrf2 gene has been shown to markedly reduce the ARE-driven activity induced by this compound.

While both 1-isothiocyanato-6-(methylthio)hexane and its sulfoxide (B87167) analogue, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), activate the Nrf2 pathway, studies on other biological activities, such as the inhibition of nitric oxide production, suggest that the methylsulfinyl group in 6-MSITC may contribute to a higher potency compared to the methylthio group in 1-isothiocyanato-6-(methylthio)hexane. nih.gov

Table 2: Mechanism of Nrf2 Pathway Activation by 1-Isothiocyanato-6-(methylthio)hexane in HepG2 Cells

| Step in Pathway | Effect of 1-Isothiocyanato-6-(methylthio)hexane | Outcome |

| Keap1 Modification | Stimulated | Inhibition of Nrf2 degradation |

| Nrf2 Ubiquitination | Inhibited | Stabilization of Nrf2 protein |

| Nuclear Nrf2 Accumulation | Increased | Enhanced binding to ARE |

| ARE-driven Gene Expression | Increased | Upregulation of cytoprotective enzymes (e.g., NQO1) |

Induction of Phase II Detoxification Enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme Oxygenase-1 (HO-1))

The induction of phase II detoxification enzymes is a critical mechanism for cellular protection against oxidative stress and carcinogens. Isothiocyanates, as a class of compounds, are well-regarded for their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of antioxidant response elements (ARE) that drive the expression of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1). nih.govresearchgate.net

Research has extensively focused on 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a close structural analogue of 1-isothiocyanato-6-(methylthio)hexane. Studies demonstrate that 6-MSITC is a potent inducer of the Nrf2-dependent pathway and enhances the expression of NQO1 and HO-1. nih.govresearchgate.net This activity is attributed to the compound's ability to modify Keap1, a protein that targets Nrf2 for degradation, thereby stabilizing Nrf2 and allowing it to accumulate in the nucleus and activate gene transcription. researchgate.net In striatal cultures, 6-MSITC has been shown to activate Nrf2 and increase levels of HO-1, which suppresses oxidative stress. lktlabs.com